6,8-Diiodo-3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone
CAS No.: 284682-59-3
Cat. No.: VC16115042
Molecular Formula: C16H10I2N2O2
Molecular Weight: 516.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 284682-59-3 |
|---|---|
| Molecular Formula | C16H10I2N2O2 |
| Molecular Weight | 516.07 g/mol |
| IUPAC Name | 6,8-diiodo-3-phenacylquinazolin-4-one |
| Standard InChI | InChI=1S/C16H10I2N2O2/c17-11-6-12-15(13(18)7-11)19-9-20(16(12)22)8-14(21)10-4-2-1-3-5-10/h1-7,9H,8H2 |
| Standard InChI Key | OZDNVXYFDGRXTG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)C=C(C=C3I)I |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a quinazolinone core—a bicyclic system comprising fused benzene and pyrimidinone rings. At positions 6 and 8, iodine atoms replace hydrogen atoms, introducing steric bulk and electronic effects. The 3-position is substituted with a 2-oxo-2-phenylethyl group, which consists of a ketone-linked phenyl moiety (Figure 1).
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core structure | Quinazolinone (4(3H)-quinazolinone) |
| Substituents | - Iodine at C6 and C8 - 2-Oxo-2-phenylethyl group at N3 |
| Molecular formula | |
| Molecular weight | 516.07 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)C=C(C=C3I)I |
The iodine atoms significantly influence the compound’s electronic environment, enhancing lipophilicity and potentially modulating interactions with biological targets. The phenacyl group introduces a planar aromatic system, which may participate in π-π stacking or hydrophobic interactions .
Spectroscopic Characterization
While experimental spectral data for this specific compound are scarce, analogous quinazolinones provide insights into expected patterns:
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IR Spectroscopy: A strong absorption band near 1680–1700 cm corresponds to the carbonyl group of the quinazolinone ring . Additional peaks for C-I stretching (~500 cm) and aromatic C-H bending (~750 cm) are anticipated.
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H NMR: Protons on the phenyl ring (δ 7.2–7.8 ppm) and the methylene group adjacent to the ketone (δ 4.5–5.0 ppm) would appear as distinct multiplets .
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Mass Spectrometry: The molecular ion peak at m/z 516.07 confirms the molecular weight, with fragmentation patterns likely involving loss of iodine atoms (127 amu each).
Synthesis and Functionalization
Synthetic Routes
The synthesis of 6,8-diiodo-3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone likely follows established quinazolinone preparation strategies, adapted for iodination and phenacyl incorporation. A plausible pathway involves:
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Quinazolinone Core Formation: Condensation of anthranilic acid derivatives with urea or thiourea under acidic conditions .
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Iodination: Electrophilic aromatic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) to introduce iodine at positions 6 and 8.
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N3-Alkylation: Reaction with phenacyl bromide to attach the 2-oxo-2-phenylethyl group .
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Cyclization | Anthranilic acid, urea, polyphosphoric acid | Form quinazolinone core |
| Iodination | ICl, CHCl₃, 0–5°C | Introduce iodine at C6 and C8 |
| Alkylation | Phenacyl bromide, K₂CO₃, DMF, 80°C | Attach phenacyl group at N3 |
Challenges in Synthesis
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Regioselectivity: Ensuring iodination occurs exclusively at C6 and C8 requires careful control of reaction conditions, as quinazolinones can undergo electrophilic substitution at multiple positions .
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Stability: The electron-withdrawing carbonyl group may deactivate the ring, necessitating vigorous iodinating agents.
Biological Activities and Mechanistic Insights
Hypothesized Pharmacological Effects
Quinazolinones are known for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . The iodinated derivative’s potential mechanisms include:
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Enzyme Inhibition: The planar structure may intercalate into DNA or inhibit topoisomerases, analogous to camptothecin derivatives .
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Receptor Modulation: The phenacyl group could interact with kinase ATP-binding pockets, similar to EGFR inhibitors like gefitinib .
Table 3: Comparative Biological Activities of Quinazolinones
Research Gaps and Opportunities
No direct studies on this compound’s bioactivity exist, but its structural analogs demonstrate promising profiles. Future research should prioritize:
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In vitro Screening: Cytotoxicity assays against cancer cell lines (e.g., MCF-7, A549).
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Molecular Docking: Simulations to predict binding affinity for kinases or DNA-associated enzymes .
Applications in Organic Synthesis
Role as a Synthetic Intermediate
The iodine atoms serve as handles for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), enabling access to diverse quinazolinone libraries.
Table 4: Potential Derivitization Reactions
| Reaction Type | Reagents | Product |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, arylboronic acid | 6,8-Diarylquinazolinone |
| Nucleophilic substitution | NaN₃, DMF | 6,8-Diazidoquinazolinone |
Material Science Applications
Iodine’s high atomic number makes the compound a candidate for X-ray contrast agents or scintillation materials, though this remains unexplored.
| Parameter | Detail |
|---|---|
| Purity | ≥95% (HPLC) |
| Storage | 2–8°C, protected from light |
| Handling | Use PPE; avoid inhalation |
Comparative Analysis with Halogenated Analogs
Table 6: Structural and Functional Comparison
The diiodo derivative’s larger halogen atoms and phenacyl group may enhance membrane permeability compared to chloro or bromo analogs, potentially improving bioavailability.
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